

Basic characteristics of 7-amido-4-methylcoumarin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Arg-Arg-AMC

Cat. No.: B1292704

[Get Quote](#)

An In-depth Technical Guide to 7-Amido-4-methylcoumarin

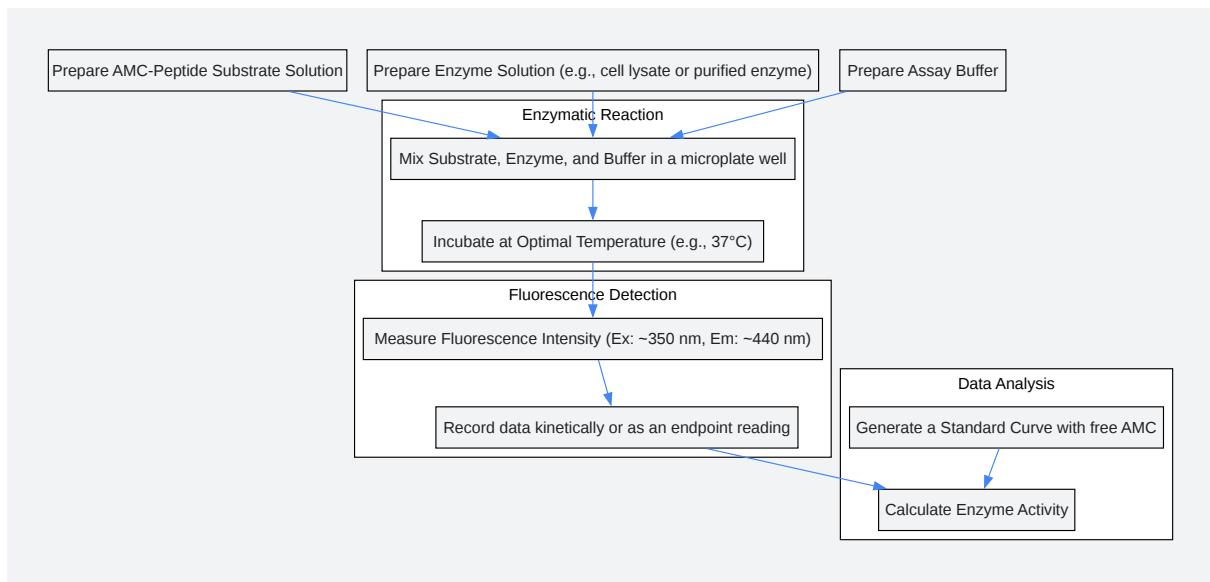
For researchers, scientists, and professionals in drug development, 7-amido-4-methylcoumarin (AMC) is a widely utilized and indispensable tool in fluorescence-based assays. This guide provides a comprehensive overview of its fundamental characteristics, including its physicochemical and spectral properties, and details its application in common experimental protocols.

Core Physicochemical and Spectral Properties

7-amido-4-methylcoumarin, also known as 7-amino-4-methylcoumarin or Coumarin 120, is a heterocyclic organic compound.^{[1][2][3]} It serves as a key fluorogenic moiety in the design of substrates for a variety of enzymes, most notably proteases.^{[4][5]} The quenching of its native fluorescence upon conjugation and its subsequent release and signal restoration upon enzymatic cleavage form the basis of numerous sensitive assays.^[4]

Quantitative Data Summary

The key quantitative properties of 7-amido-4-methylcoumarin are summarized in the table below for easy reference and comparison.


Property	Value	References
IUPAC Name	7-amino-4-methylchromen-2-one	[1]
Synonyms	7-Amino-4-methylcoumarin, AMC, Coumarin 120	[1] [2] [3]
CAS Number	26093-31-2	[2] [6]
Molecular Formula	C ₁₀ H ₉ NO ₂	[1] [2] [6]
Molecular Weight	175.18 g/mol	[1] [7]
Appearance	Light yellow powder/solid	[6]
Melting Point	222 - 229 °C	[6]
Fluorescence Excitation Max.	341 - 351 nm	[8] [9]
Fluorescence Emission Max.	430 - 445 nm	[4] [8] [9]
Solubility	Soluble in DMSO, DMF, and ethanol	[9] [10]

Experimental Applications and Protocols

The primary application of 7-amido-4-methylcoumarin is in the development of fluorogenic substrates for enzyme activity assays. The general principle involves the conjugation of AMC to a peptide or another molecular recognizer via its amino group, which effectively quenches its fluorescence. Enzymatic cleavage of the amide bond liberates free AMC, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

General Workflow for an AMC-Based Protease Assay

The following diagram illustrates the typical workflow for a protease assay utilizing an AMC-conjugated substrate.

[Click to download full resolution via product page](#)

General workflow for an AMC-based protease assay.

Detailed Experimental Protocol: Caspase-8 Activity Assay

This protocol provides a detailed methodology for measuring the activity of caspase-8, a key enzyme in apoptosis, using the fluorogenic substrate Ac-IETD-AMC.

1. Reagent Preparation:

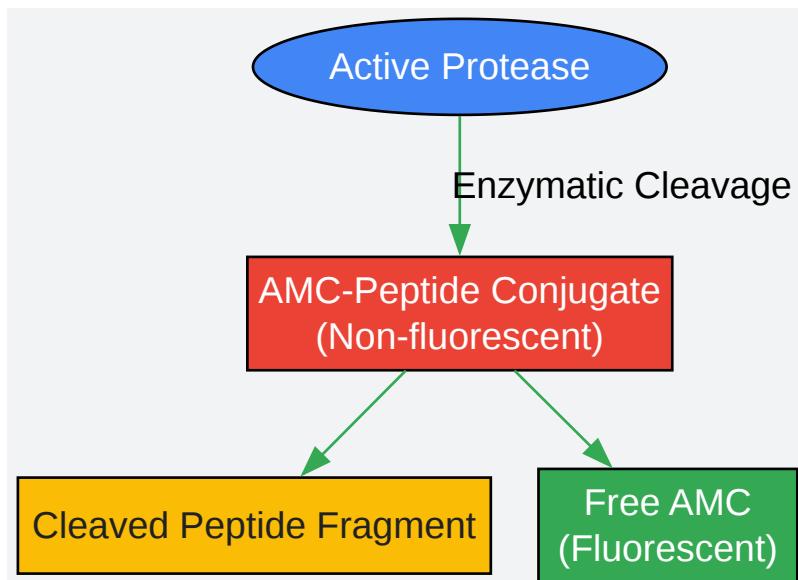
- Assay Buffer: Prepare a buffer solution containing 100 mM HEPES (pH 7.5), 20% (v/v) glycerol, 5 mM DTT, and 0.5 mM EDTA.
- Substrate Stock Solution: Prepare a 20 mM stock solution of N-Acetyl-Ile-Glu-Thr-Asp-7-Amido-4-methylcoumarin (Ac-IETD-AMC) in dimethylformamide (DMF).
- Enzyme Solution: This can be a purified enzyme solution or a cell lysate containing the enzyme of interest.
- Fluorescence Standard: Prepare an 80 μ M stock solution of free 7-amido-4-methylcoumarin in DMF.

2. Standard Curve Generation:

- Perform serial dilutions of the 80 μ M free AMC stock solution in the assay buffer to create a standard curve. For example, prepare solutions with final concentrations of 0.8, 1.6, and 2.4 nanomoles of free AMC in a final volume of 0.5 ml.
- Measure the fluorescence of these standards using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.
- Plot the fluorescence units against the known concentrations of free AMC to generate a standard curve. This will be used to convert the fluorescence readings from the enzyme assay into the amount of product formed.

3. Enzyme Assay:

- In a suitable microplate, add the enzyme solution to the pre-warmed assay buffer. For instance, add 10 μ l of the enzyme solution to 470 μ l of buffer.
- Pre-incubate the enzyme-buffer mixture at 30°C for 30 minutes.
- Initiate the reaction by adding the Ac-IETD-AMC substrate to the enzyme solution. For example, add 20 μ l of the 20 mM stock solution.


- Immediately place the plate in a fluorometer set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission).
- Record the increase in fluorescence over time. The rate of increase in fluorescence is proportional to the enzyme activity.

4. Data Analysis:

- Determine the rate of the reaction ($\Delta\text{FLU}/\text{min}$) from the linear portion of the fluorescence versus time plot.
- Using the standard curve, convert the rate of fluorescence increase into the rate of product (free AMC) formation (e.g., in nanomoles/min).
- The enzyme activity can then be expressed in appropriate units, such as units per milligram of protein.

Signaling Pathway Context: Protease-Mediated Fluorescence Activation

The underlying principle of AMC-based assays is a straightforward signaling pathway where the enzyme acts as the catalyst for signal generation.

[Click to download full resolution via product page](#)

Enzyme-mediated release and fluorescence of AMC.

This technical guide provides a foundational understanding of the basic characteristics and applications of 7-amido-4-methylcoumarin. Its robust and sensitive fluorescent properties, coupled with the straightforward nature of its application in enzyme assays, ensure its continued and widespread use in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 26093-31-2|7-Amino-4-methylcoumarin|BLD Pharm [bldpharm.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 7. 7-Amino-4-methylcoumarin - CAS-Number 26093-31-2 - Order from Chemodex [chemodex.com]
- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 7-Amino-4-methylcoumarin | Fluorochrome | Hello Bio [hellobio.com]
- To cite this document: BenchChem. [Basic characteristics of 7-amido-4-methylcoumarin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1292704#basic-characteristics-of-7-amido-4-methylcoumarin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com